molecular formula C16H24O B8378261 3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthol

3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthol

Cat. No. B8378261
M. Wt: 232.36 g/mol
InChI Key: GURWNDPNKLLSCV-UHFFFAOYSA-N
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Patent
US06015569

Procedure details

In a manner similar to Example 7(a) above, by the reaction of 15 g (0.123 mol) of 2-ethylphenol with 22.5 g (0.123 mol) of 2,5-dichloro-2,5-dimethylhexane, 25.4 g (89%) of the expected phenol of melting point 88-9° C. were obtained after chromatography on a silica column eluted with dichloromethane.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].Cl[C:11]([CH3:19])([CH2:13][CH2:14][C:15](Cl)([CH3:17])[CH3:16])[CH3:12].C1(O)C=CC=CC=1>>[CH2:1]([C:3]1[C:4]([OH:9])=[CH:5][C:6]2[C:11]([CH3:19])([CH3:12])[CH2:13][CH2:14][C:15]([CH3:17])([CH3:16])[C:7]=2[CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)O
Name
Quantity
22.5 g
Type
reactant
Smiles
ClC(C)(CCC(C)(C)Cl)C
Name
Quantity
25.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were obtained after chromatography on a silica column
WASH
Type
WASH
Details
eluted with dichloromethane

Outcomes

Product
Name
Type
Smiles
C(C)C=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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